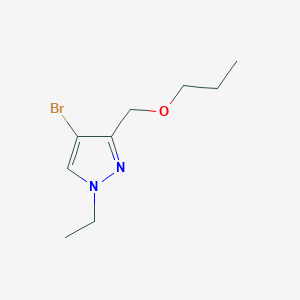

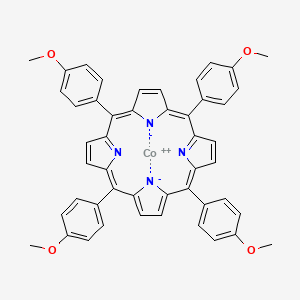

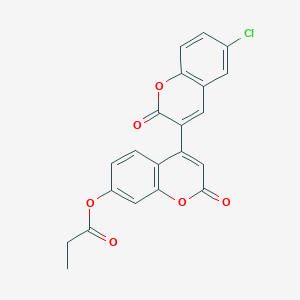

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a compound that can be categorized within the broader class of nicotinamide derivatives. These derivatives, including nicotinamide itself, are known for their biological activity and potential therapeutic applications. Nicotinamide derivatives have been studied for their utilization by various organisms, including mammals, insects, and bacteria, and have been found to be active against conditions such as pellagra .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the formation of heterocyclic compounds through reactions with various reagents. For example, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to give nicotinamide derivatives . Although the specific synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is not detailed in the provided papers, similar synthetic pathways involving heterocyclic chemistry and the formation of supramolecular synthons could be inferred .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of aromatic rings and nitrogen-containing heterocycles. In the case of multicomponent crystals of nicotinamide, the presence of different heteromeric supramolecular synthons has been observed, which is a rare occurrence . These synthons are crucial for the stabilization of the crystal structure and can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For instance, reactions involving N-1-Naphthyl-3-oxobutanamide can lead to the synthesis of thieno[2,3-b]pyridine derivatives and other bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety . These reactions often involve intermediates such as pyridine-2(1H)-thiones and can be influenced by different reagents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure and the nature of their supramolecular assemblies. For example, the formation of water-bridged assemblies and hydrogen-bonded water chains can be observed in the crystal lattices of some nicotinamide derivatives . These features can affect properties such as solubility, stability, and reactivity. The interaction networks in cocrystals of nicotinamide also reflect the relative affinity of functional groups toward nitrogen-donor compounds, which is a major factor in the formation of primary synthons .

科学的研究の応用

Metabolic and Pharmacokinetic Studies

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, a derivative of nicotinamide, plays a significant role in metabolic pathways and pharmacokinetics. Nicotinamide, a form of vitamin B3, is involved in numerous biological processes, including serving as a precursor for nicotinamide adenine dinucleotide (NAD+), which is crucial for energy metabolism and cellular repair mechanisms. Studies have highlighted its therapeutic potential in various conditions, reflecting the broad scientific interest in derivatives like N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide.

Pharmacokinetics in Humans and Animals : Research indicates that nicotinamide and its derivatives demonstrate distinct pharmacokinetic profiles that are essential for optimizing their therapeutic efficacy. For instance, the pharmacokinetics of oral nicotinamide in humans have been extensively studied to understand its absorption, distribution, metabolism, and excretion, which are critical for determining the dosage and formulation of its derivatives for clinical use (Petley et al., 1995).

Bioavailability and Safety : The safety and bioavailability of nicotinamide derivatives, including N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, are paramount for their application in human health. A study on the oral administration of nicotinamide mononucleotide (NMN), a related compound, in healthy subjects showed no significant adverse effects and effectively increased blood NAD+ levels, suggesting a safe and practical approach to boost NAD+ levels in humans, which could extend to related compounds (Okabe et al., 2022).

Clinical Significance in Disease Treatment

Cancer Research : Nicotinamide N-methyltransferase (NNMT), an enzyme related to the metabolism of nicotinamide and its derivatives, has been implicated in the progression and treatment resistance of various malignancies. Studies have shown overexpression of NNMT in cervical squamous cell carcinoma, indicating a potential therapeutic target and prognostic indicator (Akar et al., 2020).

Metabolic Disorders : Research has also explored the role of nicotinamide and its derivatives in metabolic disorders. Nicotinamide has been studied for its effects on glucose metabolism, with implications for the treatment and prevention of conditions like type 1 diabetes mellitus. Although results have been mixed, these studies underscore the potential of nicotinamide derivatives in modulating metabolic pathways (Gale, 2004).

Safety And Hazards

While specific safety and hazard information for “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” is not available, it’s worth noting that similar compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are nontoxic to human cells .

将来の方向性

The future directions for “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” and similar compounds could involve further development and evaluation of their anti-tubercular activity . Additionally, the synthesis methods could be refined and expanded for the creation of other biologically relevant molecules .

特性

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-15(12-2-1-4-16-10-12)19-7-9-21-8-3-13(20-21)14-11-17-5-6-18-14/h1-6,8,10-11H,7,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBLAWMUYJCUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide](/img/structure/B2525005.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)